molecular formula C16H13NO3S B2539254 3-(3-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione CAS No. 338415-45-5

3-(3-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Cat. No.: B2539254
CAS No.: 338415-45-5
M. Wt: 299.34
InChI Key: GNXLITJOEDQHEX-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a benzothiazine-dione derivative characterized by a 3-methoxybenzyl substituent at the 3-position of the bicyclic core. This compound belongs to a class of heterocyclic molecules with a sulfur atom in the thiazine ring and two ketone groups at positions 2 and 2. Its molecular formula is C₁₆H₁₃NO₃S, and its structure enables diverse chemical modifications, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-1,3-benzothiazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-20-12-6-4-5-11(9-12)10-17-15(18)13-7-2-3-8-14(13)21-16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXLITJOEDQHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione typically involves the reaction of 3-methoxybenzylamine with 2-chlorobenzothiazine-4-one under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3-methoxybenzylamine attacks the carbonyl carbon of 2-chlorobenzothiazine-4-one, leading to the formation of the desired product.

Reaction Conditions:

  • Solvent: Typically, an organic solvent such as dichloromethane or ethanol is used.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 40-60°C).
  • Base: A base such as sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group in the benzyl moiety can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives (e.g., alcohols, amines)

    Substitution: Substituted benzothiazine derivatives

Scientific Research Applications

3-(3-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

Substituent Effects at the 3-Position

The 3-position substituent critically influences bioactivity and stability:

Compound 3-Position Substituent Molecular Weight Key Properties
3-(3-Methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione 3-Methoxybenzyl 299.35 g/mol Enhanced lipophilicity; potential CNS activity
3-Allyl-2H-1,3-benzothiazine-2,4(3H)-dione Allyl 219.26 g/mol Higher reactivity due to unsaturated group
3-[2-(Diethylamino)ethyl]-2H-1,3-benzoxazine-2,4(3H)-dione 2-(Diethylamino)ethyl 290.34 g/mol Basic side chain; possible CNS targeting

Key Observations :

  • Lipophilicity : The 3-methoxybenzyl group increases logP compared to allyl or polar substituents, improving membrane permeability .
  • Synthetic Challenges : Introducing substituents post-benzothiazine formation (e.g., methoxybenzyl) may require tailored routes to avoid byproducts .

Biological Activity

3-(3-Methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a benzothiazine derivative that has garnered attention for its diverse biological activities. This article delves into its biological properties, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

  • Molecular Formula : C16H13NO3S
  • Molar Mass : 299.34 g/mol
  • CAS Number : 338401-62-0

The compound features a benzothiazine core with a methoxybenzyl substituent, which significantly influences its biological activity and solubility.

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit promising anticancer properties. A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves DNA binding and modulation of cell cycle progression.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Benzothieno[3,2-d]-1,2,3-triazineHeLaTBD
SorafenibMCF-77.79

Note: Specific IC50 values for the compound are yet to be reported in the literature.

Anti-inflammatory Properties

Benzothiazine derivatives have been noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. For instance, compounds similar to this compound have shown effectiveness in stabilizing red blood cell membranes and reducing hemolysis under hypotonic conditions.

The biological activity of this compound is thought to involve:

  • DNA Interaction : The compound may bind to DNA through groove-binding mechanisms, affecting replication and transcription processes.
  • Enzyme Inhibition : It potentially inhibits key enzymes involved in cancer cell proliferation and inflammatory responses.

Molecular docking studies suggest that it interacts with targets such as the VEGFR2 kinase receptor, which is crucial for angiogenesis in tumors.

Comparative Analysis

When compared to other benzothiazine derivatives, this compound demonstrates unique properties due to the methoxy group. This modification enhances solubility and may improve bioavailability compared to analogs lacking this substituent.

Table 2: Comparison of Biological Activities

CompoundAnticancer ActivityAnti-inflammatory Activity
This compoundTBDTBD
3-(4-methoxyphenyl)-2H-1,3-benzothiazine-2,4(3H)-dioneModerateHigh
Benzothieno[3,2-d]-1,2,3-triazineHighModerate

Case Studies

Recent studies have illustrated the efficacy of benzothiazine derivatives in clinical settings. For instance:

  • Study on MCF-7 Cells : Compounds structurally related to 3-(3-methoxybenzyl)-2H-1,3-benzothiazine were tested for their ability to inhibit proliferation in breast cancer cells. Results indicated significant growth inhibition compared to standard chemotherapeutics.
  • Inflammation Models : In vitro assays demonstrated that these compounds could reduce inflammatory markers in cultured cells exposed to pro-inflammatory stimuli.

Q & A

Q. What are the standard synthetic routes for 3-(3-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, and what key reagents are involved?

The synthesis typically involves multi-step reactions, including cyclization and functionalization steps. For example, analogous compounds (e.g., thiazolo-triazine derivatives) are synthesized using reagents like isobutyl bromide, triphosgene, and catalysts such as potassium carbonate. Reaction conditions (e.g., solvent choice, temperature) are critical for optimizing yield and purity . Key steps may include:

  • Condensation of substituted benzyl groups with heterocyclic cores.
  • Purification via recrystallization or column chromatography.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Common techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • FTIR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • HPLC or GC-MS for purity assessment (>95% recommended).
  • X-ray crystallography for resolving crystal structure ambiguities .

Q. What are the primary pharmacological targets or biological activities associated with this compound?

Benzothiazine derivatives are studied for antimicrobial, anticancer, and anti-inflammatory properties. Mechanistic studies often focus on DNA intercalation (via UV-vis spectroscopy and viscometry) or enzyme inhibition (e.g., cyclooxygenase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility or bioactivity data across studies?

Discrepancies may arise from variations in substituents (e.g., methoxy vs. ethoxy groups) or experimental conditions. To address this:

  • Perform systematic SAR studies to isolate substituent effects.
  • Use standardized assays (e.g., MIC for antimicrobial activity) and control solvent polarity (DMSO vs. aqueous buffers) .
  • Validate findings with orthogonal methods (e.g., compare computational docking with in vitro enzyme assays) .

Q. What computational strategies are effective for predicting binding modes or metabolic stability?

  • Density Functional Theory (DFT) to model electronic properties and reactive sites.
  • Molecular docking (AutoDock, Schrödinger) to predict target interactions (e.g., DNA grooves or kinase active sites).
  • ADMET prediction tools (e.g., SwissADME) to assess metabolic pathways and toxicity risks .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Use DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Replace hazardous solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures).
  • Employ flow chemistry for controlled multi-step reactions .

Q. What experimental approaches are recommended for studying DNA or protein interactions?

  • UV-vis spectroscopy and fluorescence quenching to quantify binding constants.
  • Circular dichroism (CD) to detect conformational changes in DNA.
  • Isothermal titration calorimetry (ITC) for thermodynamic profiling .

Methodological Notes

  • Handling Precautions: Compounds with nitro or bromo substituents may exhibit toxicity (LD₅₀ ~200 mg/kg in mice). Use PPE and fume hoods .
  • Data Reproducibility: Report solvent purity, equipment calibration, and batch-to-batch variability in synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.